molecular formula C17H20BrF4NO4 B13897042 Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate

Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate

Cat. No.: B13897042
M. Wt: 458.2 g/mol
InChI Key: GTEFPVPPMFZPKP-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate is a carbamate derivative featuring a phenyl ring substituted with bromo (Br), fluoro (F), and trifluoromethyl (CF₃) groups. The tert-butyl and tert-butoxycarbonyl (Boc) groups serve as protective moieties, commonly used in organic synthesis to stabilize reactive intermediates .

Properties

Molecular Formula

C17H20BrF4NO4

Molecular Weight

458.2 g/mol

IUPAC Name

tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C17H20BrF4NO4/c1-15(2,3)26-13(24)23(14(25)27-16(4,5)6)10-8-7-9(17(20,21)22)11(18)12(10)19/h7-8H,1-6H3

InChI Key

GTEFPVPPMFZPKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C(=C(C=C1)C(F)(F)F)Br)F)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions

Step Reagents/Conditions Notes/Outcome Source
Boc Protection of Aniline Di-tert-butyl dicarbonate, base (e.g., NaHCO₃), solvent (e.g., dichloromethane), 0–5°C Forms tert-butyl carbamate intermediate; temperature control critical for regioselectivity
Second Boc Installation Di-tert-butyl dicarbonate, DMAP catalyst, anhydrous conditions Introduces second Boc group on nitrogen; avoids hydrolysis
Purification Silica gel chromatography, solvent gradient (e.g., dichloromethane/ethyl acetate) Yields >95% pure product

Comparative Analysis with Related Carbamates

Compound Molecular Formula Key Substituents Application Source
tert-Butyl (3-bromo-4-methylphenyl)carbamate C₁₂H₁₆BrNO₂ Bromine, methyl Suzuki coupling precursor
tert-Butyl (3-(trifluoromethyl)phenyl)carbamate C₁₂H₁₄F₃NO₂ Trifluoromethyl Kinase inhibitor intermediate

This comparison highlights the functional diversity and synthetic utility of carbamates bearing halogen and trifluoromethyl groups, underscoring the importance of the tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate as a versatile intermediate.

Summary Table of Preparation Steps

Stage Reagents/Conditions Key Observations Purification Method
Starting Material 3-bromo-2-fluoro-4-(trifluoromethyl)aniline Commercially available or synthesized -
First Boc Protection Di-tert-butyl dicarbonate, base, 0–5°C Controlled to avoid side reactions Extraction, chromatography
Second Boc Installation Di-tert-butyl dicarbonate, DMAP, anhydrous Ensures full protection of nitrogen Silica gel chromatography
Final Purification Chromatography (e.g., dichloromethane/ethyl acetate gradient) Achieves >95% purity Flash chromatography

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate is a synthetic organic compound with a complex structure and unique chemical properties, having a molecular formula of C17H20BrF4NO4C_{17}H_{20}BrF_4NO_4 and a molecular weight of approximately 458.25 g/mol . The compound features a tert-butyl group, a carbamate functionality, and a phenyl ring substituted with bromine, fluorine, and trifluoromethyl groups, which contribute to its reactivity and biological activity.

Potential Applications

This compound is a versatile intermediate in organic synthesis and has potential applications in various fields:

  • Pharmaceutical Research: Due to its structural components, this compound exhibits potential biological activities and could be explored for therapeutic roles.
  • Material Science: It can be used in the development of new materials with specific properties.
  • Agrochemicals: It may serve as a building block in the synthesis of agrochemicals.

Synthetic Accessibility

The synthesis of this compound typically involves several steps, highlighting the compound's synthetic accessibility for research and application purposes.

Interaction Studies

Interaction studies involving this compound could explore:

  • Protein Binding: Examining how the compound interacts with proteins.
  • Enzyme Inhibition: Assessing its ability to inhibit specific enzymes.
  • Cellular Uptake: Studying how it is absorbed into cells.

Such studies are crucial for elucidating its potential therapeutic roles.

Structural Comparison

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl N-(3-bromophenyl)carbamateContains a bromophenyl groupLacks fluorine and trifluoromethyl groups
Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamateFeatures a trifluoromethyl groupDifferent substitution pattern affects reactivity
Tert-butyl N-(2-fluorophenyl)carbamateContains a fluorophenyl groupLacks bromine and trifluoromethyl groups

Mechanism of Action

The mechanism by which Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate exerts its effects involves interactions with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Table 1: Physical Properties of Selected tert-Butyl Carbamates

Compound Name Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Substituents Reference
Target Compound Not reported Not reported ~450* 3-Br, 2-F, 4-CF₃
tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate Not reported Not reported 261.24 4-CF₃
tert-Butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate (CAS 1881296-73-6) Not reported Not reported 320.21 3-Br, 2-(4-F-phenyl)
tert-Butyl N-[(3-{[4-bromophenyl]methoxy}phenyl)methyl]carbamate (13j) 121–122 59 483.34 4-Br, phenylmethoxy
tert-Butyl N-[(3-{[4-fluorophenyl]methoxy}phenyl)methyl]carbamate (13k) 98–99 57 423.45 4-F, phenylmethoxy

*Estimated based on structural similarity.

Key Differentiators and Research Implications

  • Electronic Effects : The 2-fluoro substituent may reduce ring electron density more significantly than 4-fluoro analogs, altering reactivity in electrophilic substitutions .
  • Thermal Stability: The Boc group’s stability in the target compound may exceed that of morpholino- or nitro-substituted carbamates (), which decompose at lower temperatures due to electron-deficient aromatic systems .

Biological Activity

Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate (CAS: 2940937-36-8) is a synthetic organic compound notable for its complex structure and potential biological activities. With a molecular formula of C17H20BrF4NO4 and a molecular weight of approximately 458.25 g/mol, this compound features a tert-butyl group, a carbamate functionality, and a phenyl ring substituted with bromine, fluorine, and trifluoromethyl groups. These structural elements contribute to its unique reactivity and biological profiles.

The biological activity of this compound is largely influenced by the presence of the trifluoromethyl group, which enhances lipophilicity and alters the electronic properties of the molecule. This modification can lead to increased potency in various biological assays. Similar compounds have shown significant biological activities, including:

  • Antimicrobial Properties : Compounds with similar halogenated substituents have demonstrated efficacy against various bacterial strains.
  • Enzyme Inhibition : The trifluoromethyl group has been associated with improved inhibition of enzymes such as reverse transcriptase, which is crucial in antiviral drug development .
  • Cytotoxic Effects : Studies indicate that structurally related compounds can induce apoptosis in cancer cell lines, suggesting potential applications in oncology.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl ring, particularly the introduction of halogens like bromine and fluorine, significantly impact the biological activity of carbamate derivatives. For instance:

Compound NameStructural FeaturesBiological Activity
Tert-butyl N-(3-bromophenyl)carbamateBromophenyl groupModerate antimicrobial activity
Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamateTrifluoromethyl group at para positionEnhanced enzyme inhibition
Tert-butyl N-(2-fluorophenyl)carbamateFluorophenyl groupReduced cytotoxicity

The unique combination of bromine, fluorine, and trifluoromethyl groups in this compound may enhance its reactivity and biological profile compared to other similar compounds.

Case Studies

  • Antiviral Activity : A study investigating the antiviral properties of carbamate derivatives found that compounds with trifluoromethyl groups exhibited increased potency against HIV reverse transcriptase. The presence of the bromo and fluoro substituents further enhanced this effect, suggesting that this compound could be a candidate for further antiviral research .
  • Cancer Therapeutics : Research into structurally similar compounds has shown promising results in inducing apoptosis in various cancer cell lines. The specific combination of functional groups in this compound may provide a novel mechanism for targeting cancer cells while sparing normal tissues .

Q & A

Q. What are the recommended synthetic routes for preparing Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate?

  • Methodological Answer : The compound can be synthesized via sequential protection and coupling reactions. Begin with a substituted aniline precursor (e.g., 3-bromo-2-fluoro-4-(trifluoromethyl)aniline). Protect the amine group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in THF) to form the Boc-protected intermediate. Subsequent carbamate formation may involve coupling with tert-butoxycarbonyl chloride in the presence of a base like triethylamine. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm structures using 1^1H/13^13C NMR and LC-MS .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at room temperature, shielded from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, as tert-butoxycarbonyl groups are susceptible to cleavage under acidic conditions (e.g., TFA) . Pre-weigh aliquots in a glovebox to minimize air exposure.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : Confirm substitution patterns (e.g., 19^{19}F NMR for fluorine, 1^1H NMR for bromine coupling constants).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., Br/F/CF₃ groups).
  • Melting Point Analysis : Compare with literature values to assess purity.
    Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities .

Q. What safety precautions are necessary when working with this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. For respiratory protection, employ NIOSH-approved P95 respirators if airborne particles are generated. In case of skin contact, wash immediately with soap/water. For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the trifluoromethyl group?

  • Methodological Answer : Trifluoromethylation is critical for electronic tuning. Use Cu-mediated cross-coupling (e.g., Umemoto’s reagent) or photoredox catalysis with CF₃I. Monitor reaction progress via 19^{19}F NMR to avoid over-fluorination. Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C) to balance reactivity and selectivity .

Q. How does the bromo-fluoro substitution pattern influence reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine at the meta position acts as a leaving group in Suzuki-Miyaura couplings, while fluorine ortho to the carbamate enhances electron-withdrawing effects, stabilizing intermediates. Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. Monitor competing protodeboronation with LC-MS and adjust base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1^11H NMR peaks)?

  • Methodological Answer : Unexpected peaks may arise from rotamers (due to tert-butyl groups) or residual solvents. Use variable-temperature NMR (VT-NMR) to distinguish dynamic processes. Compare with computational predictions (DFT for 19^{19}F chemical shifts) and alternative techniques like IR spectroscopy for functional group validation .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : TGA/DSC to identify decomposition thresholds (e.g., >100°C).
  • Photostability : Expose to UV light (254 nm) and monitor via HPLC for degradation products.
    Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated decomposition .

Q. How does steric hindrance from tert-butyl groups affect reaction kinetics?

  • Methodological Answer : Tert-butyl groups slow nucleophilic substitutions but enhance carbamate stability. Use kinetic studies (e.g., pseudo-first-order conditions) with varying concentrations of nucleophiles (e.g., amines). Compare activation energies (Eyring plots) with less hindered analogs .

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